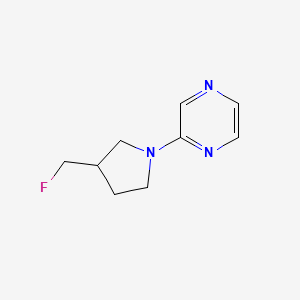

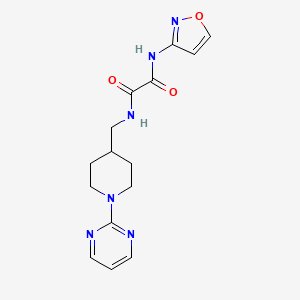

![molecular formula C22H26N4O2 B2759116 5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide CAS No. 1206998-73-3](/img/structure/B2759116.png)

5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, a benzimidazole group, a cyclohexyl group, an isoxazole group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The benzimidazole group is a fused ring system containing a benzene ring and an imidazole ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The isoxazole group is a five-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For instance, the benzimidazole group is known to participate in various chemical reactions, including alkylation, acylation, and nitration . The isoxazole ring can undergo reactions at the carbon adjacent to the oxygen atom, such as nucleophilic addition or electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could enhance its solubility in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of its atoms and the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Imidazole derivatives, including the compound , have been studied for their antibacterial properties. These compounds can interfere with the synthesis of bacterial cell walls or disrupt bacterial protein synthesis, leading to the inhibition of bacterial growth. This makes them potential candidates for the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance .

Antitumor and Anticancer Activities

The structural complexity of imidazole derivatives allows them to interact with various biological targets, making them useful in the treatment of cancer. They can act as inhibitors of cancer cell proliferation, induce apoptosis, or interfere with angiogenesis, which is the process of new blood vessel formation that tumors need for growth .

Antiviral Properties

Research has shown that imidazole compounds can exhibit antiviral activities. They may work by inhibiting viral replication or by interfering with the proteins necessary for the virus to reproduce. This makes them valuable in the search for treatments against various viral infections .

Anti-inflammatory and Analgesic Effects

Imidazole derivatives are known to possess anti-inflammatory properties, which can be beneficial in the treatment of chronic inflammatory diseases. They can also exhibit analgesic effects, providing pain relief without the side effects associated with traditional pain medications .

Antidiabetic Potential

Some imidazole derivatives have shown promise in the management of diabetes. They may work by influencing the metabolic pathways involved in glucose regulation or by enhancing insulin sensitivity, thus helping to control blood sugar levels .

Antifungal and Antimicrobial Efficacy

These compounds have also been explored for their antifungal and antimicrobial effects. They can target the unique components of fungal cells or microbes, leading to their destruction or inhibition, which is crucial for treating various fungal and microbial infections .

Antioxidant Activity

The antioxidant properties of imidazole derivatives mean they can neutralize free radicals, which are unstable molecules that can cause cellular damage. This activity is important in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Gastrointestinal Therapeutic Uses

Due to their ability to interact with various enzymes and receptors in the gastrointestinal tract, imidazole derivatives can be used to treat ulcers and other gastrointestinal issues. They may work by reducing acid secretion or protecting the stomach lining .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in the development of new drugs and have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which may contribute to its interaction with various targets.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . These pathways could potentially involve interactions with various enzymes, receptors, and other proteins, leading to downstream effects on cellular processes.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-26-19-5-3-2-4-17(19)24-21(26)16-8-6-14(7-9-16)13-23-22(27)18-12-20(28-25-18)15-10-11-15/h2-5,12,14-16H,6-11,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBJDXKPUHTDFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=NOC(=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

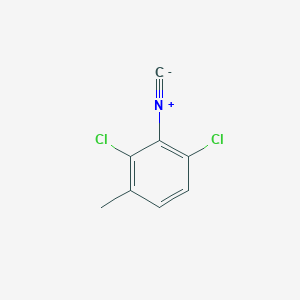

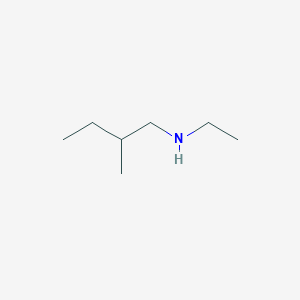

![N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B2759033.png)

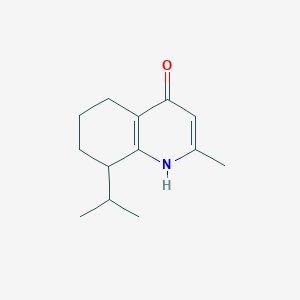

![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

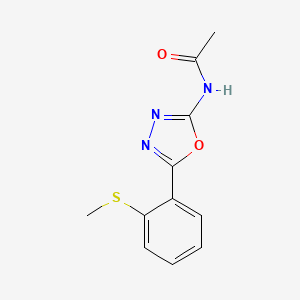

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2759040.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)

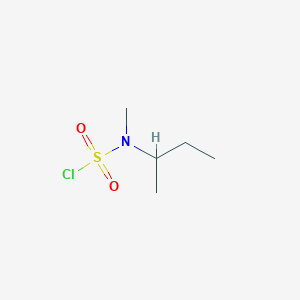

![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2759046.png)

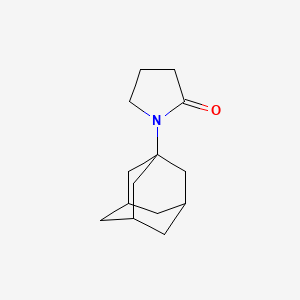

![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)